molecular formula C6H8N2<br>C6H8N2<br>C6H5NHNH2 B124118 Phenylhydrazine CAS No. 100-63-0

Phenylhydrazine

Cat. No.: B124118
CAS No.: 100-63-0
M. Wt: 108.14 g/mol
InChI Key: HKOOXMFOFWEVGF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phenylhydrazine primarily targets red blood cells (RBCs) and is known to cause hemolytic anemia . It also interacts with erythropoietin (EPO) receptors, which play a crucial role in the production of red blood cells .

Mode of Action

This compound causes oxidative stress within erythrocytes, leading to the oxidation of oxyhemoglobin and the formation of methemoglobin . This compound can also interfere with the binding of erythropoietin (EPO) to its receptors, affecting the JAK-STAT pathway . Furthermore, this compound is known to induce single-strand DNA damage, contributing to its genotoxic effects .

Biochemical Pathways

This compound affects several biochemical pathways. It induces hemolytic anemia, leading to increased iron absorption in the spleen, liver, and duodenum, thereby altering iron metabolism . The administration of this compound also triggers an immune response, activating phagocytosis in the spleen and liver .

Pharmacokinetics

It is known that this compound can be absorbed through inhalation, oral intake, and dermal routes . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound action is hemolytic anemia, characterized by the destruction of red blood cells . This leads to a reduction in the number of red blood cells, causing symptoms such as fatigue and weakness. This compound also causes genotoxic effects, including single-strand DNA damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to air can cause this compound to turn from yellow to dark red . Moreover, the compound’s toxicity can cause hemolysis of red blood cells

Biochemical Analysis

Biochemical Properties

Phenylhydrazine is used to form phenylhydrazones of natural mixtures of simple sugars in order to render the differing sugars easily separable from each other . This molecule is also used to induce acute hemolytic anemia in animal models .

Cellular Effects

This compound induces a reactive oxygen species formation, peroxidation of lipids and oxidative degradation of spectrin in the membrane skeleton . This compound-induced hemolytic injury seems to be derived from oxidative alternations to red blood cell proteins . This compound can modulate immune reactions .

Molecular Mechanism

This compound acts by causing damage to red blood cells, potentially resulting in anemia and consequential secondary involvement of other tissues, such as the spleen and liver . It also interferes with the binding of erythropoietin (EPO) with erythropoietin receptors (EPOR), affecting the JAK-STAT pathway . Furthermore, this compound shows genotoxic effects by creating single-strand DNA damage .

Temporal Effects in Laboratory Settings

This compound forms monoclinic prisms that melt to an oil around room temperature which may turn yellow to dark red upon exposure to air . It is miscible with ethanol, diethyl ether, chloroform, and benzene. It is sparingly soluble in water . Over time, this compound causes multiple phenotypic abnormalities and toxicity on zebrafish embryos and larvae in a dose and time-dependent manner .

Dosage Effects in Animal Models

This compound-induced anemia increased the iron absorption in the spleen, liver, and duodenum, and finally, iron metabolism was altered . The LC50 of this compound in embryo and larvae was found to be 0.7μg/mL . At higher concentrations, this compound treated embryos showed significant mortality rate and phenotypic anomalies .

Metabolic Pathways

In mammals, this compound-induced anemia increased the iron absorption in the spleen, liver, and duodenum, and finally, iron metabolism was altered . This local demand and supply of iron would increase erythropoietic activity of the spleen .

Transport and Distribution

This compound is absorbed by inhalation, oral, and dermal routes . It causes oxidative stress within erythrocytes resulting in oxidation of oxyhemoglobin leading to the formation of methemoglobin .

Subcellular Localization

This compound can penetrate to the O-binding site of the hemoglobin molecule and react with it . This leads to the formation of superoxide and hydrogen peroxide . The subcellular localization of this compound is thus primarily within red blood cells .

Properties

IUPAC Name

phenylhydrazine
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InChI

InChI=1S/C6H8N2/c7-8-6-4-2-1-3-5-6/h1-5,8H,7H2
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InChI Key

HKOOXMFOFWEVGF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NN
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Molecular Formula

C6H8N2, Array
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Related CAS

2545-79-1 (monosulfate), 27140-08-5 (hydrochloride), 59-88-1 (mono-hydrochloride)
Record name Phenylhydrazine
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DSSTOX Substance ID

DTXSID8021147
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Molecular Weight

108.14 g/mol
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Physical Description

Phenylhydrazine appears as pale yellow crystals. Melting point 66 °F. Becomes an oily liquid. Toxic by ingestion, inhalation and skin absorption. Flash point 192 °F. Autoignition temperature 345 °F. Soluble in alcohol., Colorless to pale-yellow liquid or solid (below 67 degrees F) with a faint, aromatic odor; [NIOSH], COLOURLESS-TO-YELLOW OILY LIQUID OR CRYSTALS. TURNS RED-BROWN ON EXPOSURE TO AIR AND LIGHT., Colorless to pale-yellow liquid or solid (below 67 °F) with a faint, aromatic odor.
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Boiling Point

471 °F at 760 mmHg (with decomposition) (USCG, 1999), 243.5 °C, decomp (760 mm Hg); 173.5 °C at 100 mm Hg; 148.2 °C at 40 mm Hg; 131.5 °C at 20 mm Hg; 115.8 °C at 10 mm Hg; 101.6 °C at 5 mm Hg; 71.8 °C at 1 mm Hg, 470 °F (decomposes), 470 °F (Decomposes)
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Flash Point

190 °F (USCG, 1999), 88 °C, 190 °F, 88 °C (closed cup), 88 °C c.c., 190 °F
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Solubility

Slight (NIOSH, 2023), Sparingly sol petroleum ether, sol in dil acids. Miscible in alcohol, ether, chloroform, and benzene, Soluble in oxygenated, chlorinated, and aromatic solvents., Very soluble in acetone., In water, 1.27X10+5 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 14.5, Slight
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Density

1.0978 (USCG, 1999) - Denser than water; will sink, 1.0978 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.1, 1.10
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Vapor Density

3.7 (air= 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

0.04 mmHg at 77 °F (NIOSH, 2023), 0.02 [mmHg], 0.026 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 10, 0.04 mmHg at 77 °F, (77 °F): 0.04 mmHg
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Record name Phenylhydrazine
Source The National Institute for Occupational Safety and Health (NIOSH)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Mechanism of Action

Superoxide anion was unimportant in phenylhydrazine induced hemolysis and destruction of human oxyhemoglobin. Phenyldiazene, presumably produced by 2-electron oxidation of phenylhydrazine by oxyhemoglobin, hemolyzed red cells rapidly and converted oxyhemoglobin into methemoglobin, hemichromes, and other hemoglobin breakdown products. Induction of hemolysis by phenyldiazene requires the presence of oxygen. The hemolysis produced in presence of phenyldiazene and oxygen was related to lipid peroxidation. It is concluded that the active hemolytic agent produced by phenylhydrazine in red cells is a phenyldiazene-derived free radical produced by reaction of phenyldiazene with oxygen, and is most probably the phenyl free radical., The enzyme systems in rat liver and lung responsible for the oxidative metabolism of hydrazine derivatives were studied to determine whether these enzymes, cytochrome p450 and monoamine oxidase, were responsible for metabolically activating hydrazines to carcinogenic/toxic metabolites. Cytochrome p450 preferentially oxidized the nitrogen to nitrogen bond of 1,2-disubstituted hydrazines and hydrazides, while monoamine oxidase oxidized the nitrogen to nitrogen bond of all the classes of hydrazine derivatives that were tested. Oxidation of the nitrogen to nitrogen bond led to the formation of stable azo intemediates in the case of 1,2-disubstituted hydrazines and to unstable monoazo (diazene) metabolites in the case of monosubstituted hydrazines and hydrazides. /Substituted hydrazines/, The mechanism of action has been postulated to include indirect alkylation of DNA, an observation which is also closely connected to the toxic endpoint., Iron transfer from duodenum to blood was increased significantly /in rats/ 5 days after treatment with phenylhydrazine. Autoradiography showed that most brush border iron uptake occurred at the upper villus region and the maximal rate was increased fourfold by phenylhydrazine; Duodenal villus length was increased in phenylhydrazine-treated rats. Phenylhydrazine treatment did not influence mucosal reducing activity but Vm, measured using duodenal sheets, increased from -50 to -57 mV (p<0.001) and this was due to a reduced brush border sodium permeability. Thus, an expanded absorptive surface and an enhanced electrical driving force for iron uptake across the duodenal brush border are important adaptations for increased iron absorption in phenylhydrazine-induced hemolytic anemia., Inhibition of electron transport system by phenylhydrazine was studied with mitochondria and submitochondrial particles of rat liver and beef heart. The inhibition of the electron transport system required oxygen and depended on temperature and occurred at a site between cytochrome b and cytochrome c1.
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Color/Form

Monoclinic prisms or oil, Colorless to pale yellow liquid or solid (below 67 degrees F).

CAS No.

100-63-0
Record name PHENYLHYDRAZINE
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Melting Point

68 °F (USCG, 1999), 19.5 °C, MP: 243-6 °C, decomposes; molecular wt 144.60 /Phenylhydrazine hydrochloride/, Liquid Molar Volume= 0.098820 cu m/kmol; IG Heat of Formation= 2.0350X10+8 J/kmol; Heat of Fusion at the Melting Point= 1.6429X10+7 J/kmol., 67 °F
Record name PHENYLHYDRAZINE
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Synthesis routes and methods I

Procedure details

The third embodiment of the present invention is directed to a method of making a starting material useful in the synthesis of (E)-3-(4-{[2-(2-methyl-1H-indol-3-yl)-ethylamino]-methyl]-phenyl)-acrylic acid methyl ester hydrochloride salt. In particular, the third embodiment of the present invention is directed to a method of making 2-methyltryptamine comprising the steps of: (a) providing an admixture of phenylhydrazine and 5-chloro-2-pentanone in ethanol at a first temperature; (b) adding ethanol to the admixture and refluxing the mixture; (c) distilling ethanol; (d) adding water to the residual solution; (e) cooling the residual solution to form 2-methyltryptamine.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred mixture of 12.5 parts of piperazine, 3.6 parts of N,N-diethylethanamine and 75 parts of trichloromethane was added a solution of 9 parts of 2-fluoro-N-phenyl-benzenecarbohydrazonoyl chloride in 75 parts of trichloromethane. The whole was stirred for 2 hours at room temperature. After the addition of 5 parts of potassium carbonate, the reaction mixture was stirred for 30 minutes at reflux temperature. The mixture was cooled, washed with 100 parts of water and the layers were separated. The organic layer was dried, filtered and evaporated, yielding 6 parts (55.8%) of 1-(2-fluorobenzoyl)-piperazine, 2-phenylhydrazine as a residue (int. 9).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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